

Application Notes and Protocols for FPI-1465 in Combination with β -Lactam Antibiotics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a novel, potent, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is under investigation as an adjunct to β-lactam antibiotics for treating infections caused by multidrug-resistant bacteria.[1] **FPI-1465** inactivates β-lactamase enzymes, a primary mechanism of bacterial resistance to β-lactam antibiotics, thereby restoring the efficacy of these drugs.[1][2] Preclinical data also suggest that **FPI-1465** may have a dual-action mechanism, directly interacting with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

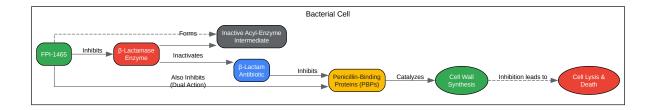
This document provides an overview of **FPI-1465**, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation in combination with β -lactam antibiotics.

Mechanism of Action

FPI-1465's primary role is the inhibition of serine- β -lactamase enzymes. These enzymes hydrolyze the amide bond in the β -lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] **FPI-1465** acts as a "suicide inhibitor" or suicide substrate.[1][4] It binds to the active site of the β -lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[1][5] This process effectively sequesters the enzyme, preventing it from inactivating the co-administered β -lactam antibiotic.[1]



Furthermore, **FPI-1465** has demonstrated activity against PBPs, the ultimate targets of β -lactam antibiotics. Specifically, it shows activity against PBP2 from E. coli and P. aeruginosa.[3] This suggests a dual-action mechanism where **FPI-1465** not only protects the partner antibiotic but may also contribute directly to the antibacterial effect by inhibiting cell wall synthesis.



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Mechanism of action of **FPI-1465** with a β -lactam antibiotic.

Preclinical Data Summary In Vitro Synergy with β-Lactam Antibiotics

Preclinical studies have consistently shown that **FPI-1465** significantly enhances the in vitro activity of various β -lactam antibiotics against resistant bacterial strains, particularly those producing extended-spectrum β -lactamases (ESBLs) and carbapenemases.[1][2]

Table 1: In Vitro Activity of β -Lactam Agents Tested Alone and in Combination with **FPI-1465** against ESBL-Producing Enterobacteriaceae (n=21)[1][3]



Agent	MIC50 (μg/mL)	MIC90 (μg/mL)
Ceftazidime	32	>256
Ceftazidime + FPI-1465 (4 μg/mL)	0.25 - 0.5	1 - 2
Aztreonam	8 - 32	>64 - >256
Aztreonam + FPI-1465 (4 μg/mL)	≤0.015	0.03 - 0.5
Meropenem	≤0.25 - 0.06	≤0.25
Meropenem + FPI-1465 (4 μg/mL)	≤0.015	0.06

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Fold-Increase in Potency of β-Lactam Antibiotics in Combination with **FPI-1465**[2][3]

Antibiotic	Fold-Increase in Potency vs. ESBL-producing bacteria	Fold-Increase in Potency vs. Carbapenemase- producing bacteria
Ceftazidime	Up to 256-fold	Up to 256-fold
Aztreonam	Up to 1,024-fold	Up to 4,096-fold
Meropenem	Up to 4-fold	Up to 128-fold

In Vivo Efficacy in Mouse Infection Models

The combination of **FPI-1465** with ceftazidime demonstrated significant bacterial clearance in a murine infection model against highly resistant strains of Klebsiella pneumoniae and Enterobacter cloacae.[1]

Table 3: In Vivo Efficacy of **FPI-1465** and Ceftazidime Combination[1]



Infection Model	Treatment	Log Reduction in CFUs
K. pneumoniae	FPI-1465 + Ceftazidime	3-log
E. cloacae	FPI-1465 + Ceftazidime	3.82-log

CFU = Colony Forming Units

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **FPI-1465** in combination with β -lactam antibiotics. Researchers should adapt these protocols to their specific experimental conditions.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)

This protocol is used to determine the synergistic activity of **FPI-1465** with a β -lactam antibiotic.

Materials:

- FPI-1465
- β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strains of interest (e.g., ESBL-producing E. coli, K. pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

· Preparation of Drug Dilutions:



- Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB along the x-axis of a 96-well plate.
- Prepare serial two-fold dilutions of **FPI-1465** in CAMHB along the y-axis of the same plate.

Inoculation:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add the bacterial inoculum to each well of the microtiter plate.

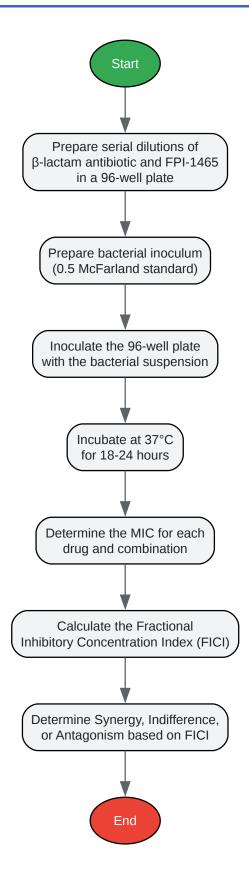
Incubation:

Incubate the plates at 37°C for 18-24 hours.

• Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
 - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Synergy is defined as an FICI ≤ 0.5.
 - Indifference is defined as an FICI > 0.5 and ≤ 4.
 - Antagonism is defined as an FICI > 4.





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Workflow for In Vitro Synergy Testing (Checkerboard Assay).



Protocol 2: In Vivo Efficacy in a Murine Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of **FPI-1465** in combination with a β -lactam antibiotic.

Materials:

- FPI-1465
- β-lactam antibiotic of interest
- Vehicle for drug administration (e.g., saline, DMSO/PEG300/saline mixture)
- Bacterial pathogen of interest
- Laboratory mice (specify strain, age, and sex)

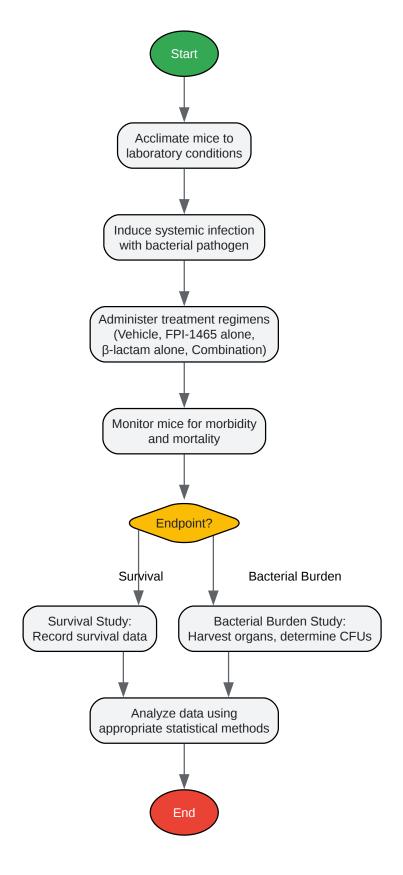
Procedure:

- Animal Acclimation:
 - Acclimate mice to the laboratory environment for a minimum of 3 days before the experiment.
- Infection:
 - Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.[1]
- Treatment:
 - At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice.[1] This should include:
 - Vehicle control
 - **FPI-1465** alone
 - β-lactam antibiotic alone



- The combination of **FPI-1465** and the β-lactam antibiotic
- Administration can be via IP, IV, or subcutaneous (SC) routes.[1]
- Monitoring and Endpoint:
 - Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).[1]
 - Alternatively, for bacterial burden studies, a subset of animals from each group can be
 euthanized at specific time points (e.g., 24 hours post-treatment). Target organs (e.g.,
 spleen, liver, lungs) are then harvested, homogenized, and plated on appropriate agar to
 determine the number of CFUs.
- Data Analysis:
 - For survival studies, plot Kaplan-Meier survival curves and analyze using the log-rank test.
 - For bacterial burden studies, calculate the log reduction in CFUs for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.





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Workflow for In Vivo Efficacy Studies in a Murine Model.



Conclusion

FPI-1465 is a promising β -lactamase inhibitor with the potential to restore the clinical utility of established β -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. [6] Its dual mechanism of action, inhibiting both β -lactamases and PBPs, represents a significant advantage.[6] The quantitative in vitro and in vivo data clearly demonstrate its ability to potentiate the activity of various β -lactam antibiotics. Further investigation is warranted to fully elucidate the therapeutic potential of **FPI-1465**.

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